molecular formula C8H9N3S B2525969 4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole CAS No. 1341874-63-2

4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole

Cat. No.: B2525969
CAS No.: 1341874-63-2
M. Wt: 179.24
InChI Key: QBKNIGZKGKOPNX-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole typically involves the condensation of 1H-imidazole with 2-methyl-1,3-thiazole. One common method includes the reaction of 1H-imidazole with 4-chloromethyl-2-methyl-1,3-thiazole under basic conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or thiazole ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated imidazole or thiazole derivatives.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 4-(2-methylimidazol-1-yl)aniline
  • 4-[(1H-imidazol-1-yl)methyl]benzene

Comparison: 4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more versatile in various applications .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-7-10-8(5-12-7)4-11-3-2-9-6-11/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKNIGZKGKOPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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